molecular formula C16H17BrN2O4S2 B15173735 N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide

Cat. No.: B15173735
M. Wt: 445.4 g/mol
InChI Key: WJGSJRXISYOYFK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene core modified with a 3-bromophenyl substituent and a tetrahydrofuran-2-carboxamide group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with sulfur-containing active sites .

Properties

Molecular Formula

C16H17BrN2O4S2

Molecular Weight

445.4 g/mol

IUPAC Name

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]oxolane-2-carboxamide

InChI

InChI=1S/C16H17BrN2O4S2/c17-10-3-1-4-11(7-10)19-12-8-25(21,22)9-14(12)24-16(19)18-15(20)13-5-2-6-23-13/h1,3-4,7,12-14H,2,5-6,8-9H2

InChI Key

WJGSJRXISYOYFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Functional Groups Key Features
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene 3-bromophenyl, tetrahydrofuran-2-carboxamide Sulfone (5,5-dioxide), carboxamide Bromine enhances lipophilicity; sulfone increases polarity
Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, p, q, r) Thiazole Varied (e.g., ethoxycarbonylamino, hydroperoxypropan-2-yl) Carbamate, hydroperoxide Carbamate esters improve metabolic stability; hydroperoxide groups may confer redox activity
Furilazole Oxazolidine Dichloroacetyl, 2-furanyl Oxazolidine ring, dichloroacetyl Oxazolidine stabilizes conformation; dichloroacetyl enhances electrophilicity

Reactivity and Stability

  • Sulfone vs. Sulfur Analogues: The sulfone group in the target compound increases oxidative stability compared to non-oxidized sulfur-containing analogs (e.g., thiazolylmethyl carbamates), reducing susceptibility to nucleophilic attack .
  • Carboxamide vs. Carbamate : The carboxamide group in the target compound may enhance hydrogen-bonding interactions relative to carbamate esters, improving target selectivity .

Research Findings and Data

Spectroscopic Data (Representative)

Property Target Compound Thiazol-5-ylmethyl Carbamates
¹H NMR (δ ppm) 7.45 (d, J=8 Hz, Ar-H), 4.20 (m, tetrahydrofuran) 8.10 (s, thiazole-H), 3.80 (s, carbamate-OCH3)
MS (m/z) [M+H]⁺ 485.2 [M+H]⁺ 450–600 (variable by substituent)

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